molecular formula C11H17F2N3O2S B4773462 N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Numéro de catalogue B4773462
Poids moléculaire: 293.34 g/mol
Clé InChI: FEHOMFHPJLLZPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in the immune response. CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of immune-mediated diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mécanisme D'action

N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide selectively inhibits JAK3, which is predominantly expressed in immune cells. JAK3 is a key component of the signaling pathways of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the differentiation, proliferation, and survival of T cells. By inhibiting JAK3, N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide blocks the downstream signaling pathways of these cytokines, resulting in the suppression of T cell activation and cytokine production.
Biochemical and Physiological Effects
N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to have potent immunosuppressive effects in preclinical and clinical studies. In vitro studies have demonstrated that N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide inhibits the proliferation and cytokine production of T cells, as well as the differentiation of Th1 and Th17 cells. In vivo studies in animal models have shown that N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide reduces inflammation and disease severity in rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials in patients with rheumatoid arthritis have demonstrated the efficacy of N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide in reducing disease activity and improving clinical outcomes.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune-mediated diseases. Its specificity for JAK3 also reduces the risk of off-target effects, which can be a concern with less selective inhibitors. However, the immunosuppressive effects of N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can also be a limitation, as they may interfere with the normal immune response in experimental models. In addition, the high potency of N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide may require careful dosing and monitoring in experiments to avoid toxicity.

Orientations Futures

N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has shown promise as a therapeutic agent for a variety of immune-mediated diseases, and several clinical trials are currently underway to further evaluate its safety and efficacy. In addition, research is ongoing to identify other potential targets for JAK inhibitors and to develop more selective and potent inhibitors with fewer side effects. The use of N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide and other JAK inhibitors in combination with other immunomodulatory agents is also an area of active investigation. Finally, the potential use of JAK inhibitors in the treatment of cancer is an exciting area of research that is currently being explored.

Applications De Recherche Scientifique

N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in immune-mediated diseases. In vitro studies have shown that N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide inhibits the activation of JAK3 and downstream signaling pathways, resulting in the suppression of cytokine production by T cells. In vivo studies in animal models of rheumatoid arthritis and psoriasis have demonstrated the efficacy of N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide in reducing inflammation and disease severity.

Propriétés

IUPAC Name

N-cyclopentyl-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2N3O2S/c1-7-10(8(2)16(14-7)11(12)13)19(17,18)15-9-5-3-4-6-9/h9,11,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHOMFHPJLLZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 5
N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 6
N-cyclopentyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.